Potassium pentafluorobenzenesulfonate
Description
Properties
Molecular Formula |
C6F5KO3S |
|---|---|
Molecular Weight |
286.22 g/mol |
IUPAC Name |
potassium;2,3,4,5,6-pentafluorobenzenesulfonate |
InChI |
InChI=1S/C6HF5O3S.K/c7-1-2(8)4(10)6(15(12,13)14)5(11)3(1)9;/h(H,12,13,14);/q;+1/p-1 |
InChI Key |
GDKPSFPFXBHKKK-UHFFFAOYSA-M |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)S(=O)(=O)[O-])F)F)F.[K+] |
Origin of Product |
United States |
Comparison with Similar Compounds
Sodium Pentafluorobenzenesulfonate
Structure : C₆F₅SO₃Na.
Key Differences :
- Cation Effects : The sodium ion offers higher solubility in polar solvents compared to potassium, making it preferable in aqueous-phase reactions .
- Applications : Predominantly used in industrial settings, such as pesticide synthesis and polymer stabilization, due to cost-effectiveness .
Dimesitylammonium Pentafluorobenzenesulfonate
Structure : C₁₈H₂₃N·C₆HF₅O₃S.
Key Differences :
- Cation Bulkiness : The bulky dimesitylammonium cation improves catalytic performance in ester condensation by stabilizing transition states and reducing side reactions .
- Stability : Exhibits superior air and moisture stability, enabling use in open-atmosphere reactions .
Trifluoromethanesulfonate (Triflate) Salts
Structure : CF₃SO₃⁻ with various cations.
Key Differences :
- Reactivity : Triflates (e.g., TfO⁻) are more reactive leaving groups than pentafluorobenzenesulfonates (FsO⁻) in alkylation reactions due to higher electrophilicity .
- Applications : Widely used in SN2 reactions and polymer chemistry, whereas FsO⁻ is favored in fluorination and biomedical imaging .
| Property | FsO⁻ (Pentafluorobenzenesulfonate) | TfO⁻ (Triflate) |
|---|---|---|
| Reaction Rate (Alkylation) | Moderate (minutes to hours) | Fast (seconds to minutes) |
| Thermal Stability | High | Lower (decomposes above 150°C) |
Perfluorohexane Sulfonate (PFHxS)
Structure : C₆F₁₃SO₃⁻.
Key Differences :
- Regulatory Status : PFHxS is restricted under international treaties (e.g., Stockholm Convention), while pentafluorobenzenesulfonates remain unregulated .
| Property | PFHxS | Pentafluorobenzenesulfonate |
|---|---|---|
| Persistence | High (decades in environment) | Unknown, likely lower |
| Toxicity | Linked to endocrine disruption | No reported hazards |
Research Findings and Data Highlights
Reactivity in Fluorination Reactions
Catalytic Performance
- Dimesitylammonium pentafluorobenzenesulfonate achieves >95% yield in ester condensations without dehydration agents, outperforming non-fluorinated sulfonates .
- Zirconium pentafluorobenzenesulfonate catalysts show exceptional stability in epoxide ring-opening reactions, retaining activity after five cycles .
Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction follows the general equation:
A 1:1 molar ratio of acid to base is typically employed to ensure complete conversion. Potassium carbonate may also be used, requiring a 1:0.5 molar ratio due to its dibasic nature:
Reaction Conditions and Optimization
-
Solvent : Water is the primary solvent due to the high solubility of both reactants. Aqueous ethanol (50–70%) is occasionally used to enhance solubility of the sulfonic acid.
-
Temperature : Reactions are conducted at room temperature (20–25°C) to minimize side reactions. Exothermicity is moderate, requiring no external cooling.
-
pH Control : The reaction mixture is maintained at pH 7–8 to prevent residual acidity, monitored via litmus paper or pH meter.
Yield and Scalability
Yields exceeding 90% are routinely achieved under optimized conditions. The process is scalable, with industrial protocols favoring continuous stirred-tank reactors (CSTRs) for batches exceeding 100 kg.
Alternative Synthesis Using Potassium tert-Butoxide in Anhydrous Media
For moisture-sensitive applications, this compound can be synthesized in anhydrous organic solvents using potassium tert-butoxide ().
Reaction Protocol
-
Solvent Selection : Tetrahydrofuran (THF) or dioxane is preferred for their ability to dissolve both and pentafluorobenzenesulfonic acid.
-
Stoichiometry : A 1:1 molar ratio of acid to ensures complete deprotonation:
Advantages and Limitations
-
Advantages : Avoids aqueous workup, ideal for anhydrous downstream applications.
-
Limitations : Higher cost of and lower yields (75–85%) due to competing side reactions.
Large-Scale Production Considerations
Industrial-scale synthesis prioritizes cost-efficiency and reproducibility:
-
Continuous Neutralization : Automated pH control systems maintain optimal conditions in flow reactors, reducing batch-to-batch variability.
-
Solvent Recovery : Ethanol-water mixtures are distilled and recycled, achieving >95% solvent recovery.
-
Waste Management : Byproducts like (from ) are scrubbed using alkaline solutions to minimize environmental impact.
Purification and Crystallization Techniques
Crude this compound is purified via:
Recrystallization
Filtration and Drying
-
Filtration : Buchner funnels with cellulose filter papers (pore size 10–15 μm) achieve >99% solid recovery.
-
Drying : Vacuum ovens at 80°C for 12 hours reduce moisture content to <0.1% w/w.
Comparative Analysis of Synthesis Methods
| Parameter | Neutralization (KOH) | Anhydrous () |
|---|---|---|
| Yield | 90–95% | 75–85% |
| Purity | ≥99% | 97–98% |
| Scalability | Excellent | Moderate |
| Cost | Low | High |
| Anhydrous Compatibility | No | Yes |
Applications in Synthetic Chemistry
This compound serves as:
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing potassium pentafluorobenzenesulfonate, and how can purity be ensured?
- Methodological Answer : Synthesis often involves nucleophilic substitution using pentafluorobenzenesulfonyl precursors. For example, benzyl pentafluorobenzenesulfonate reacts with potassium fluoride under controlled conditions (150°C, 15 minutes in acetonitrile) to yield fluorinated derivatives. Purity is confirmed via high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy to detect residual solvents or unreacted precursors .
Q. How is structural characterization of this compound performed in crystallography studies?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For instance, dimesitylammonium pentafluorobenzenesulfonate derivatives have been analyzed to determine bond angles, torsion angles, and supramolecular interactions (e.g., hydrogen bonding with fluorinated groups). Data refinement tools like SHELX or OLEX2 are used to resolve structural ambiguities .
Q. What toxicity assessment frameworks are recommended for evaluating this compound in biological systems?
- Methodological Answer : The U.S. EPA’s evidence synthesis approach integrates in vivo, in vitro, and epidemiological data. Studies should include dose-response curves, control groups, and endpoints like organ weight changes or serum biomarkers. Systematic reviews should categorize study confidence (e.g., high/low bias) to prioritize robust findings .
Advanced Research Questions
Q. How can contradictions in toxicity data across studies be resolved?
- Methodological Answer : Apply evidence integration frameworks, such as the EPA’s "Study Confidence" evaluation, which assesses experimental rigor (e.g., sample size, blinding) and consistency across models. For example, discrepancies in hepatotoxicity outcomes may arise from species-specific metabolic pathways, necessitating cross-validation using human cell lines or computational toxicology models .
Q. What advanced analytical techniques are used to study environmental persistence and bioaccumulation?
- Methodological Answer : Paired serum-urine biomonitoring (as in NHANES studies) quantifies PFAS metabolites. High-resolution mass spectrometry (HRMS) coupled with ion mobility separation distinguishes structural isomers. Environmental samples require solid-phase extraction (SPE) and isotope dilution to minimize matrix interference .
Q. How is this compound utilized in radiopharmaceutical synthesis?
- Methodological Answer : The pentafluorobenzenesulfonate group serves as a leaving group in nucleophilic 18F-fluorination. For example, benzyl pentafluorobenzenesulfonate reacts with [18F]fluoride-Kryptofix complexes to produce 18F-labeled aromatic compounds. Fluorous SPE purification (e.g., FluoroFlash®) isolates the product from unreacted precursors .
Q. What strategies mitigate challenges in crystallizing fluorinated sulfonate salts?
- Methodological Answer : Slow vapor diffusion with polar solvents (e.g., acetone/water mixtures) promotes crystal growth. Fluorophilic interactions can be exploited to stabilize lattices. For hygroscopic salts, anhydrous conditions and inert gas atmospheres (e.g., argon) prevent hydration-induced defects .
Data Analysis and Experimental Design
Q. How should researchers design studies to account for PFAS cross-contamination in laboratory settings?
- Methodological Answer : Implement ISO 9001-certified protocols for glassware cleaning (e.g., baking at 450°C) and use PFAS-free solvents. Blank samples must be analyzed in parallel to detect background contamination. LC-MS/MS with MRM (multiple reaction monitoring) enhances detection specificity .
Q. What statistical methods are appropriate for analyzing dose-dependent toxicity data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
